3-(4-ETHYLBENZENESULFONYL)-N-[(4-METHYLPHENYL)METHYL]QUINOLIN-4-AMINE

Catalog No.
S3021214
CAS No.
899732-47-9
M.F
C25H24N2O2S
M. Wt
416.54
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-ETHYLBENZENESULFONYL)-N-[(4-METHYLPHENYL)METH...

CAS Number

899732-47-9

Product Name

3-(4-ETHYLBENZENESULFONYL)-N-[(4-METHYLPHENYL)METHYL]QUINOLIN-4-AMINE

IUPAC Name

3-(4-ethylphenyl)sulfonyl-N-[(4-methylphenyl)methyl]quinolin-4-amine

Molecular Formula

C25H24N2O2S

Molecular Weight

416.54

InChI

InChI=1S/C25H24N2O2S/c1-3-19-12-14-21(15-13-19)30(28,29)24-17-26-23-7-5-4-6-22(23)25(24)27-16-20-10-8-18(2)9-11-20/h4-15,17H,3,16H2,1-2H3,(H,26,27)

InChI Key

LVELNKZNBYXCQT-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)NCC4=CC=C(C=C4)C

Solubility

not available

3-(4-Ethylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine is a complex organic compound characterized by its unique structural features. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities. The compound contains a quinoline core substituted with a sulfonyl group derived from 4-ethylbenzenesulfonic acid and a methylphenyl group, contributing to its potential as a pharmaceutical agent. The molecular formula of this compound is C22H24N2O2SC_{22}H_{24}N_2O_2S and it has a molecular weight of approximately 396.50 g/mol.

  • Quinolin-4-amine Core: The presence of a quinolin-4-amine core suggests potential applications in targeting diseases related to G-protein coupled receptors (GPCRs) known to be present in this class of molecules []. However, further research is needed to determine the compound's specific binding affinity and selectivity towards these receptors.
  • Sulfonyl and Substituted Phenyl Groups: The sulfonyl and substituted phenyl groups can influence the compound's overall properties, such as lipophilicity and metabolic stability. These properties are crucial factors considered during drug discovery and development [].

Future Research Directions

While there's no current research on this specific compound, its structure presents interesting possibilities for further investigation. Here are some potential areas for future research:

  • Synthesis and Characterization: Synthesizing the compound and characterizing its physical and chemical properties would be the first step for further exploration.
  • In Vitro and In Vivo Studies: If the compound exhibits promising properties, in vitro and in vivo studies could be conducted to assess its potential biological activity and therapeutic effects [].
  • Computational Modeling: Computational modeling techniques could be employed to predict the compound's interaction with specific targets or biological pathways, guiding further research efforts [].
Typical for quinoline derivatives and sulfonamides:

  • Oxidation: The sulfonyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
  • Reduction: Reduction reactions may convert the sulfonyl group to a sulfide using reducing agents such as lithium aluminum hydride.
  • Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or methylphenyl groups are replaced by other nucleophiles.
  • Hydrolysis: Under acidic or basic conditions, hydrolysis can occur, breaking down the compound into its constituent parts.

Quinoline derivatives, including 3-(4-ethylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine, exhibit a range of biological activities. These compounds are often investigated for their potential as:

  • Antimicrobial Agents: They may inhibit bacterial growth or act against fungi and viruses.
  • Anticancer Agents: Some quinolines have shown promise in inhibiting cancer cell proliferation by targeting specific pathways.
  • Anti-inflammatory Agents: The compound may modulate inflammatory responses through interaction with various biological targets.

The specific mechanisms of action for this compound require further investigation to elucidate its interactions with enzymes and receptors.

The synthesis of 3-(4-ethylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine typically involves several key steps:

  • Formation of the Quinoline Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Sulfonation: The introduction of the 4-ethylbenzenesulfonyl group can be performed using sulfonyl chlorides or an equivalent reagent in the presence of a base.
  • Amine Substitution: The final step involves introducing the N-[(4-methylphenyl)methyl] group, typically via an amination reaction.

Optimization of reaction conditions such as temperature, solvent choice, and reaction time is crucial for maximizing yield and purity.

3-(4-Ethylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery for treating infections or cancer.
  • Chemical Research: It can be utilized in studies aimed at understanding structure-activity relationships within quinoline derivatives.

Understanding the interactions of this compound with biological targets is essential for evaluating its therapeutic potential. Studies may include:

  • Enzyme Inhibition Assays: To determine if the compound inhibits specific enzymes involved in metabolic pathways.
  • Binding Studies: Investigating how the compound interacts with receptors or other biomolecules could provide insights into its mechanism of action.

These studies are crucial for advancing the compound's development into potential therapeutic applications.

Several compounds share structural similarities with 3-(4-ethylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine. Here are some notable examples:

Compound NameStructureUnique Features
10-(4-Ethylbenzenesulfonyl)-N-(4-methylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amineStructureContains a thieno-triazolo core
Ethyl N-(4-methylphenyl)sulfonylcarbamateStructureIntermediate in Gliclazide synthesis
2-[4-(4-Ethylbenzenesulfonyl)phenyl]-5-methylpyrazol-3-amineStructurePyrazole derivative with similar sulfonamide functionality

Uniqueness

3-(4-Ethylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine stands out due to its specific quinoline structure combined with the unique sulfonamide and methylphenyl substitutions. This combination may confer distinct biological properties not present in other similar compounds, warranting further research into its potential applications in medicinal chemistry.

XLogP3

6.2

Dates

Modify: 2023-08-17

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